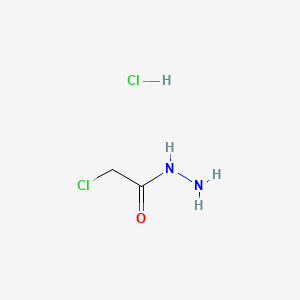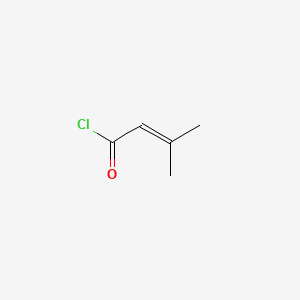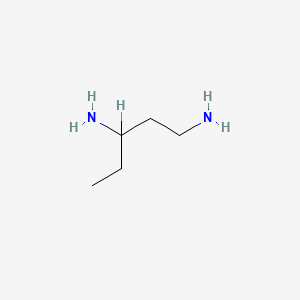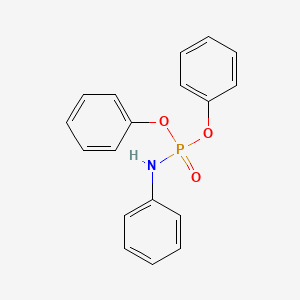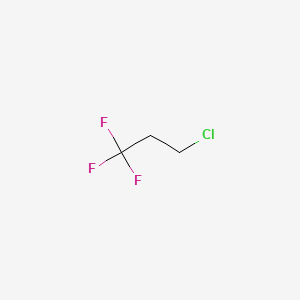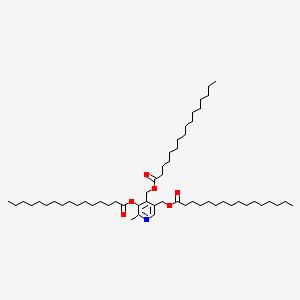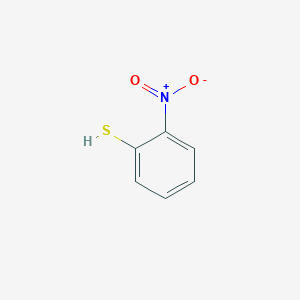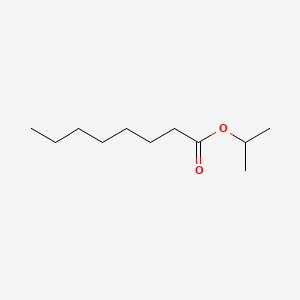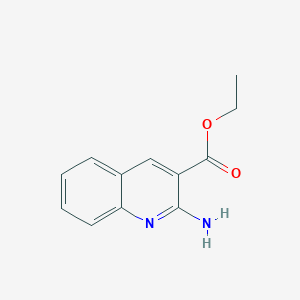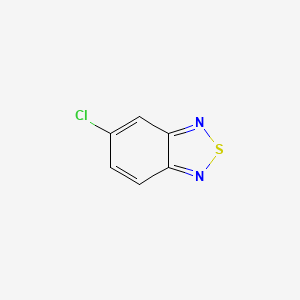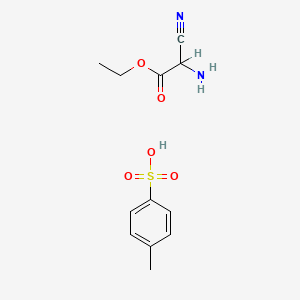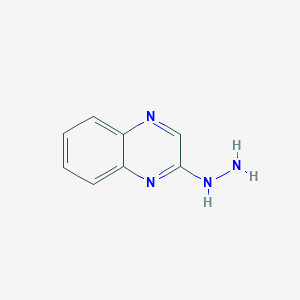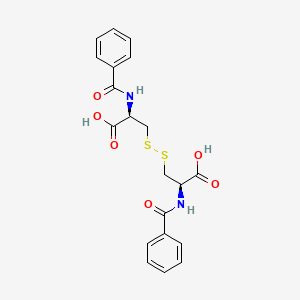
N,N'-Dibenzoyl-L-cystine
Descripción general
Descripción
“N,N’-Dibenzoyl-L-cystine” is a chiral molecule . It is a cysteine derivative and consists of two amide groups and two carboxyl groups . Its molecular formula is C20H20N2O6S2 .
Synthesis Analysis
“N,N’-Dibenzoyl-L-cystine” is synthesized by the asymmetric synthesis of a racemic mixture of N,N’-dibenzoyl-D-cysteine . It has been used as a reactant in the synthesis of integrin antagonists, the dissipative self-assembly of molecular gelators using chemical fuel, the synthesis of crosslinkable hydrogel for the proliferation of encapsulated human derm fibroblasts, and the analysis for use as metallo-β-lactamase inhibitors .Molecular Structure Analysis
The supramolecular structure of “N,N’-Dibenzoyl-L-cystine” is due to the hydrogen bonding interactions . The gelators are self-assembled via strong intermolecular hydrogen bonds linking neighboring amide and carboxyl groups, π–π stacking interactions for aromatic rings, and hydrogen bonds between water molecules .Chemical Reactions Analysis
“N,N’-Dibenzoyl-L-cystine” has been involved in various chemical reactions such as the synthesis of integrin antagonists, dissipative self-assembly of molecular gelators using chemical fuel, synthesis of crosslinkable hydrogel for proliferation of encapsulated human derm fibroblasts, and analysis for use as metallo-β-lactamase inhibitors .Physical And Chemical Properties Analysis
“N,N’-Dibenzoyl-L-cystine” has a density of 1.5±0.1 g/cm3, a boiling point of 691.6±55.0 °C at 760 mmHg, and a flash point of 372.1±31.5 °C . Its molar refractivity is 115.3±0.3 cm3, and it has 8 H bond acceptors, 4 H bond donors, and 10 freely rotating bonds . Its molecular weight is 448.51 .Aplicaciones Científicas De Investigación
1. pH-/Thermo-responsive Hydrogel Formation
- Application Summary: N,N’-Dibenzoyl-L-cystine (DBC) is used to form a pH-/thermo-responsive hydrogel. This hydrogel exhibits excellent mechanical properties, thermo-reversibility, and pH-responsive properties .
- Methods of Application: DBC is dissolved in NaOH solution at room temperature. The self-assembled hydrogels are obtained by adjusting the basic DBC aqueous solution with HCl to achieve a given pH value (<3.5). When NaOH is added to the hydrogel (pH > 9.4), it becomes a sol again .
- Results/Outcomes: The DBC hydrogel exhibits excellent mechanical properties, thermo-reversibility, and pH-responsive properties. The gelators are self-assembled via strong intermolecular hydrogen bonds linking neighboring amide and carboxyl groups, π–π stacking interactions for aromatic rings, and hydrogen bonds between water molecules .
2. Synthesis of Integrin Antagonists
- Application Summary: N,N’-Dibenzoyl-L-cystine is involved in the synthesis of integrin antagonists .
3. Synthesis of Crosslinkable Hydrogel for Proliferation of Encapsulated Human Derm Fibroblast
- Application Summary: N,N’-Dibenzoyl-L-cystine is used in the synthesis of a crosslinkable hydrogel for the proliferation of encapsulated human derm fibroblast .
4. Dissipative Self-Assembly of Molecular Gelator Using Chemical Fuel
- Application Summary: N,N’-Dibenzoyl-L-cystine is involved in the dissipative self-assembly of a molecular gelator using chemical fuel .
5. Analysis for Use as Metallo-β-lactamase Inhibitors
- Application Summary: N,N’-Dibenzoyl-L-cystine is analyzed for use as metallo-β-lactamase inhibitors .
6. Amplification of Bifunctional Disulfide Ligands for Calmodulin
- Application Summary: N,N’-Dibenzoyl-L-cystine is used in the amplification of bifunctional disulfide ligands for calmodulin .
7. Release Behavior of Salicylic Acid
- Application Summary: N,N’-Dibenzoyl-L-cystine is used to investigate the release behavior of salicylic acid (SA) molecules from the DBC gel .
- Methods of Application: The release behavior of SA molecules from the DBC gel is investigated taking into account the DBC concentration, phosphate buffer solution (PBS) pH, and SA concentration .
- Results/Outcomes: When the concentrations of DBC and SA are 3.0 g L −1 and 200 mg L −1, respectively, the release ratio in PBS (pH = 4.0) reaches 58.02%. The diffusion-controlled mechanism is in accordance with Fickian diffusion control within the given time range .
8. Boosting Solubility and Performance of L-Cystine in Cell Culture
Safety And Hazards
Propiedades
IUPAC Name |
(2R)-2-benzamido-3-[[(2R)-2-benzamido-2-carboxyethyl]disulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S2/c23-17(13-7-3-1-4-8-13)21-15(19(25)26)11-29-30-12-16(20(27)28)22-18(24)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTXMPQWQSOAIY-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CSSCC(C(=O)O)NC(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Dibenzoyl-L-cystine | |
CAS RN |
25129-20-8 | |
| Record name | N,N′-Dibenzoyl-L-cystine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25129-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-dibenzoyl-L-cystine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





